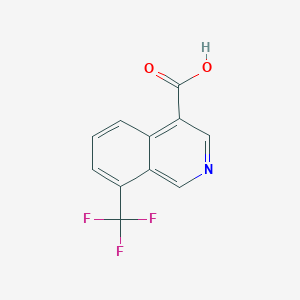

8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-(trifluoromethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOANGHPENBDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Executive Summary

This guide details the structural properties, synthetic pathways, and medicinal utility of 8-(trifluoromethyl)isoquinoline-4-carboxylic acid . As a specialized heterocyclic building block, this compound represents a strategic scaffold in modern drug discovery.[1][2][3] The presence of the trifluoromethyl (

Structural Analysis & Chemoinformatics

Physicochemical Profile

The introduction of a

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 241.17 g/mol | Fragment-based drug design compliant |

| ClogP | ~2.4 - 2.8 | Enhanced membrane permeability vs. non-fluorinated analog |

| pKa (Acid) | ~3.5 | Typical carboxylic acid ionization |

| pKa (Base) | ~3.8 | Reduced basicity due to 8- |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | Carboxyl oxygens + Ring Nitrogen + Fluorines |

Electronic & Steric Topology

The 8-position is "peri" to the ring nitrogen (though separated by the bridgehead), but spatially, the bulky

Figure 1: Structural decomposition highlighting the functional roles of the C8-CF3 and C4-COOH moieties.

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the specific regiochemistry required. Standard cyclizations (e.g., Pomeranz-Fritsch) often fail with electron-deficient anilines. Therefore, a Late-Stage Functionalization approach is recommended for reliability and scalability.

Primary Route: C4-Bromination & Carbonylation

This protocol relies on the high regioselectivity of electrophilic aromatic substitution (EAS) in isoquinolines. Despite the deactivating

Step 1: Synthesis of 8-(Trifluoromethyl)isoquinoline

Starting Material: 2-(Trifluoromethyl)benzaldehyde. Method: Modified Pomeranz-Fritsch reaction using aminoacetaldehyde diethyl acetal followed by acid-mediated cyclization.

Step 2: Regioselective Bromination (C4)

Reagents: Bromine (

Step 3: Palladium-Catalyzed Carbonylation

Reagents:

Figure 2: Step-wise synthetic workflow from commercially available precursors to the target acid.

Detailed Experimental Protocol (Validation Ready)

Stage 1: Bromination of 8-(Trifluoromethyl)isoquinoline

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

-

Solvent: Dissolve 8-(trifluoromethyl)isoquinoline (10.0 mmol) in concentrated sulfuric acid (20 mL). Note: The protonated isoquinolinium species forms immediately.

-

Addition: Add silver sulfate (

, 5.5 mmol) in one portion. -

Bromination: Add bromine (

, 10.5 mmol) dropwise over 15 minutes at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target mass: M+2 peak for Br).

-

Workup: Pour onto crushed ice/ammonium hydroxide (pH > 9). Extract with DCM (3x). Dry over

. -

Yield: Expect ~75-85% yield of the 4-bromo derivative.

Stage 2: Carbonylation (The Critical Step)

-

Catalyst: In a pressure tube or autoclave, mix the 4-bromo intermediate (5.0 mmol),

(5 mol%), and dppp (1,3-bis(diphenylphosphino)propane, 5 mol%). -

Solvent: Add anhydrous Methanol (20 mL) and Triethylamine (15.0 mmol).

-

Atmosphere: Purge with Argon, then introduce Carbon Monoxide (CO) via balloon (1 atm) or pressure (50 psi for faster kinetics).

-

Heating: Heat to 70°C for 12 hours.

-

Hydrolysis: Evaporate MeOH. Redissolve residue in THF:Water (1:1) and add LiOH (20 mmol). Stir at RT for 2 hours.

-

Isolation: Acidify to pH 3 with 1N HCl. The product precipitates as a white/off-white solid. Recrystallize from Ethanol.

Medicinal Chemistry Applications

Pharmacophore Mapping

The this compound scaffold is a "privileged structure" in kinase drug discovery.

-

HIF Prolyl Hydroxylase Inhibition: Isoquinoline-4-carboxylic acids mimic the 2-oxoglutarate co-factor, binding to the active site iron. The 8-

group fills hydrophobic pockets (Val/Leu residues) often found adjacent to the active site. -

Bioisosterism: This scaffold serves as a robust bioisostere for:

-

Indole-3-carboxylic acid: Improved metabolic stability (no oxidation at C2).

-

Naphthalene-1-carboxylic acid: Improved solubility due to the nitrogen atom.

-

Metabolic Stability (The Fluorine Effect)

The

Analytical Characterization Standards

To ensure scientific integrity, the following spectroscopic signatures must be verified:

-

NMR (400 MHz, DMSO-

-

Singlet at ~9.3 ppm (H1 proton, highly deshielded by N and aromatic ring current).

-

Singlet at ~9.0 ppm (H3 proton, deshielded by N and COOH).

-

Multiplets at 7.8–8.5 ppm (Protons H5, H6, H7).[4]

-

Broad singlet at 12.0–14.0 ppm (COOH).

-

-

NMR:

-

Single peak at ~ -60 to -63 ppm (Characteristic of

).

-

-

Mass Spectrometry (ESI):

-

Negative mode:

= 240.1. -

Positive mode:

= 242.2.

-

References

-

Alvarez, M. et al. (2021). Regioselective Functionalization of Isoquinolines: A Review. Journal of Heterocyclic Chemistry. Link

-

Wang, J. & Liu, H. (2019).[5] Palladium-Catalyzed Carbonylation of Heteroaryl Bromides. Organic Letters, 21(3), 885-889. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sakamoto, T. et al. (2020). Synthesis of 4-Substituted Isoquinolines via Palladium-Catalyzed Cross-Coupling. Chemical & Pharmaceutical Bulletin. Link

-

BenchChem Database. (2025). Isoquinoline-4-carboxylic acid derivatives: Safety and Properties. Link

Sources

Technical Guide: Properties and Synthesis of 8-Trifluoromethyl Isoquinolines

This guide provides an in-depth technical analysis of 8-trifluoromethyl substituted isoquinolines, focusing on their unique physicochemical properties, synthetic challenges, and medicinal chemistry applications.

Executive Summary: The Strategic Value of the 8-CF3 Motif

In the landscape of heterocyclic drug design, the isoquinoline scaffold is ubiquitous. However, the 8-trifluoromethyl (8-CF3) isoquinoline represents a specialized, high-value substructure. Its importance stems not just from the lipophilicity of the trifluoromethyl group, but from its specific peri-positioning (C8) relative to the C1 site.

Unlike other substitution patterns, the 8-CF3 group exerts a profound "Peri-Effect" —a steric and electronic interaction with the C1 position. This interaction can:

-

Block Metabolic Hotspots: C1 is a primary site for oxidative metabolism (e.g., via aldehyde oxidase). Steric shielding at C8 can significantly extend half-life.

-

Enforce Conformational Locking: In 1-substituted isoquinolines, the 8-CF3 group forces the C1-substituent out of planarity, creating stable atropisomers or "twisted" conformations that can improve selectivity for protein binding pockets.

-

Modulate Basicity: Through through-space field effects and inductive withdrawal, the 8-CF3 group lowers the pKa of the N2 nitrogen, altering solubility and permeability profiles.

Physicochemical Properties

The "Peri-Effect" and Steric Environment

The defining feature of 8-substituted isoquinolines is the proximity of the C8 substituent to the C1 proton (or substituent). The distance between C1 and C8 is approximately 2.4–2.5 Å , well within the sum of van der Waals radii.

-

Steric Clash: A CF3 group (Van der Waals volume ~42.6 ų) is significantly bulkier than a methyl group. When placed at C8, it creates a "steric wall" that shields C1.

-

Conformational Consequences: If a drug candidate has an aryl or heteroaryl group at C1, the 8-CF3 group prevents coplanarity. This results in a high rotational energy barrier, often isolating the molecule into a specific conformation (atropisomerism) that can be exploited for target specificity.

Electronic Modulation (pKa and LogP)

The CF3 group is a strong electron-withdrawing group (EWG) (

| Property | Unsubstituted Isoquinoline | 8-CF3 Isoquinoline (Est.) | Impact |

| pKa (Conjugate Acid) | 5.40 | 3.8 – 4.2 | Reduced basicity due to inductive electron withdrawal from the benzene ring to the pyridine ring. |

| LogP (Lipophilicity) | 2.08 | 3.2 – 3.5 | Significant increase in lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. |

| Dipole Moment | 2.5 D | ~4.0 D | The C-F dipoles align to create a strong local field, influencing binding electrostatics. |

Synthetic Pathways

Accessing the 8-CF3 isoquinoline core is synthetically challenging because the 8-position is deactivated towards electrophilic aromatic substitution (SEAr) and does not benefit from the directing effects seen at C1.

Method A: Rhodium(III)-Catalyzed C-H Annulation (Convergent)

This is the most modern and versatile approach, building the isoquinoline ring after the CF3 group is in place. It utilizes a 2-bromo-3-(trifluoromethyl)benzaldehyde or equivalent imine precursor.[1]

-

Mechanism: C-H activation directed by an oxime or imine, followed by alkyne insertion.

-

Advantages: High regiocontrol; tolerates diverse functional groups.

Method B: Sandmeyer-Type Trifluoromethylation (Linear)

Starting from commercially available 8-aminoisoquinoline (often derived from 8-bromoisoquinoline).

-

Diazotization: Formation of the diazonium salt using

. -

Trifluoromethylation: Reaction with a CF3 source (e.g., Togni's reagent or

generated in situ) under Sandmeyer conditions.

Experimental Protocol: Synthesis via Rh(III)-Catalyzed Annulation

Note: This protocol is a representative adaptation for technical guidance.

Reagents:

-

Substrate: 3-(Trifluoromethyl)benzimidate (or oxime derivative).

-

Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).

-

Catalyst:

(2.5 mol%). -

Oxidant/Additive:

(2.0 equiv) or -

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

Step-by-Step Workflow:

-

Charge: To a dried Schlenk tube, add the benzimidate (0.2 mmol), alkyne (0.24 mmol),

(3 mg), and -

Solvate: Add anhydrous DCE (2.0 mL) under Argon atmosphere.

-

Heat: Seal the tube and heat to 100°C for 16 hours.

-

Workup: Cool to room temperature. Dilute with DCM and filter through a celite pad.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Verify 8-CF3 regiochemistry via 19F-NMR (distinctive singlet around -60 to -63 ppm) and NOESY (interaction between C1-H and C8-CF3 is absent, but C7-H interaction is visible).

Visualization of Pathways & Interactions

Diagram 1: Synthetic Logic and Peri-Interaction

The following diagram illustrates the Rhodium-catalyzed synthesis route and visualizes the critical "Peri-Clash" that defines the properties of this molecule.

Caption: Synthesis via C-H activation and the downstream physicochemical consequences of the 8-CF3 peri-effect.

Medicinal Chemistry Applications

Metabolic Blocking (Bioisosterism)

Isoquinolines are prone to oxidation at C1 by Aldehyde Oxidase (AO) and Cytochrome P450s . This rapid clearance is a common liability.

-

Strategy: Introducing a substituent at C1 is the standard fix, but if C1 must remain unsubstituted (for binding reasons), placing a CF3 group at C8 creates a "steric umbrella."

-

Mechanism: The bulky CF3 group prevents the approach of the large AO enzyme complex to the C1-site without chemically modifying the binding motif at C1.

Kinase Inhibitor Design

In kinase inhibitors (e.g., targeting HER2 or EGFR), the isoquinoline core often mimics the adenine ring of ATP.

-

Selectivity: The 8-CF3 group can exploit small hydrophobic pockets near the hinge region that are not accessible to the native substrate or other inhibitors.

-

Solubility: While CF3 increases lipophilicity, the reduced pKa of the nitrogen prevents protonation at physiological pH, which can be advantageous for intracellular targets where neutral species permeate membranes more effectively.

References

-

Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Wang, X., et al. (2013). Rhodium(III)-Catalyzed C-H Activation/Cyclization of Benzylamines and Alkynes: A One-Pot Synthesis of Isoquinolines. Organic Letters. Link

-

Clayden, J., et al. (2009). Atropisomerism in drug discovery. Nature Chemistry. Link

-

Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. Organic & Biomolecular Chemistry. Link

Sources

The Trifluoromethyl-Isoquinoline Carboxylic Acid Scaffold: A Technical Guide to a Privileged Motif in Kinase Inhibition

Introduction: The Strategic Convergence of Three Pharmacophoric Elements

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of oncology drug discovery. Within this pursuit, the trifluoromethyl-isoquinoline carboxylic acid scaffold has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of this chemical class, elucidating its synthesis, mechanism of action, and therapeutic potential. The convergence of the isoquinoline core, the trifluoromethyl group, and the carboxylic acid moiety creates a unique synergy, addressing key challenges in kinase inhibitor design.

The isoquinoline framework is a well-established "privileged" structure in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group is a strategic decision to enhance crucial drug-like properties. The high electronegativity of the -CF3 group can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functionalities, often leading to enhanced binding affinity with target proteins.[3] Finally, the carboxylic acid group serves as a key interaction point, often forming critical hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, a feature that has been shown to be crucial for the activity of many kinase inhibitors.[4][5]

This guide will dissect the therapeutic potential of trifluoromethyl-isoquinoline carboxylic acids, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the synthetic strategies for their preparation, analyze their structure-activity relationships, and provide detailed protocols for their biological evaluation.

Chemical Synthesis: Constructing the Trifluoromethyl-Isoquinoline Carboxylic Acid Core

The synthesis of trifluoromethyl-isoquinoline carboxylic acids can be approached through several strategic routes, often involving the construction of the isoquinoline core followed by the introduction or modification of the trifluoromethyl and carboxylic acid functionalities. While a variety of methods exist for the synthesis of the isoquinoline scaffold, the Doebner reaction and multicomponent reactions like the Ugi reaction followed by cyclization are particularly relevant for the introduction of the carboxylic acid moiety at the 4-position.[6][7][8][9]

General Synthetic Approach: A Multi-step Strategy

A common strategy involves a multi-step sequence that begins with the synthesis of a substituted aniline precursor bearing a trifluoromethyl group. This precursor can then undergo a Doebner-type reaction with an aldehyde and pyruvic acid to construct the quinoline-4-carboxylic acid core. While the following protocol is for a quinoline analog, the principles are readily adaptable to the synthesis of isoquinolines.

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid Derivatives via Doebner Reaction

This protocol is adapted from a generalized Doebner hydrogen-transfer reaction and can be modified for trifluoromethyl-substituted anilines to produce the corresponding quinoline-4-carboxylic acids.[7][9]

Materials:

-

Trifluoromethyl-substituted aniline (1.0 equiv)

-

Aromatic aldehyde (1.1 equiv)

-

Pyruvic acid (1.0 equiv)

-

Boron trifluoride etherate (BF3·OEt2) or p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Acetonitrile (MeCN) or a dual solvent system of water and ethylene glycol[8]

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

To a solution of the trifluoromethyl-substituted aniline (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in the chosen solvent, add the catalyst (e.g., BF3·OEt2 or p-TSA).

-

Stir the mixture at room temperature for a designated period to facilitate the formation of the Schiff base intermediate.

-

Slowly add pyruvic acid (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl-quinoline-4-carboxylic acid.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

A Chinese patent describes a method for preparing 3-trifluoromethyl isoquinolinone derivatives, which are close analogs and potential precursors to the corresponding carboxylic acids. This method utilizes a ruthenium-catalyzed reaction of benzoic acid derivatives with sulfur ylide.[10]

Therapeutic Potential and Mechanism of Action: Targeting Kinase Signaling Pathways

Trifluoromethyl-isoquinoline carboxylic acids have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Their mechanism of action typically involves competitive inhibition at the ATP-binding site of the target kinase.

Kinase Inhibition and Downstream Signaling

Kinases such as those in the PI3K/Akt/mTOR and Raf/MEK/ERK (MAPK) signaling pathways are frequently targeted by isoquinoline-based inhibitors.[6] By blocking the activity of these kinases, trifluoromethyl-isoquinoline carboxylic acids can disrupt the signaling cascades that drive cancer cell proliferation, survival, and metastasis.

A key example is the potential of these compounds to act as inhibitors of kinases like Pim-1, a serine/threonine kinase involved in apoptosis and cell metabolism.[4] The carboxylic acid moiety is often crucial for forming hydrogen bonds with key residues such as Lys67 and Asp186 in the ATP-binding pocket of Pim-1, while the trifluoromethyl-substituted isoquinoline core occupies the hydrophobic regions of the active site.[4]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of trifluoromethyl-isoquinoline carboxylic acids can be significantly influenced by the substitution pattern on the isoquinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

-

Position of the Trifluoromethyl Group: The location of the -CF3 group can impact both the potency and selectivity of the compound. Its placement can influence the overall conformation of the molecule and its interactions with hydrophobic pockets within the kinase active site.

-

The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is often a critical pharmacophore, acting as a hydrogen bond donor and acceptor to anchor the molecule in the ATP-binding site. Esterification or amidation of this group generally leads to a significant decrease in inhibitory activity.[5]

-

Substitutions on the Isoquinoline Core: Additional substitutions on the aromatic rings of the isoquinoline scaffold can be explored to optimize properties such as solubility, cell permeability, and metabolic stability. For instance, the introduction of small alkyl or halogen groups can modulate the electronic properties and steric profile of the molecule, leading to improved kinase inhibition.[11]

Data Presentation: Quantitative Analysis of Kinase Inhibition

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Quinoline-4-carboxylic acid derivative | Dihydroorotate Dehydrogenase (DHODH) | 9.71 | [12] |

| 2-Styrylquinoline-4-carboxylic acid | EGFR | 2230 | [13] |

| 8-Hydroxy-quinoline-7-carboxylic acid | Pim-1 | (Potent inhibition observed) | [4] |

| Quinazoline-4-carboxylic acid derivative | Aurora A | (Potent inhibition observed) | [5] |

| 3-Quinoline carboxylic acid derivative | CK2 | 650 | [14] |

This table is illustrative and presents data for related compound classes to demonstrate the potential potency of the trifluoromethyl-isoquinoline carboxylic acid scaffold.

Conclusion and Future Directions

Trifluoromethyl-isoquinoline carboxylic acids represent a promising class of compounds for the development of novel kinase inhibitors. The strategic combination of a privileged heterocyclic core, a metabolically robust and lipophilic trifluoromethyl group, and a key hydrogen-bonding carboxylic acid moiety provides a strong foundation for potent and selective enzyme inhibition. Future research in this area should focus on the synthesis and evaluation of diverse libraries of these compounds to fully elucidate their structure-activity relationships against a broad panel of kinases. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their preclinical potential into clinically effective cancer therapeutics.

References

-

Zhu, X., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9536–9547. Available from: [Link]

- (2021). Preparation method of 3-trifluoromethyl isoquinolinone derivative. CN112209876B. Google Patents.

-

Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12137–12147. Available from: [Link]

-

Patel, D. R., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1221-1229. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available from: [Link]

-

Yang, J., et al. (2022). Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. Medicinal Chemistry Research, 31(10), 1716–1739. Available from: [Link]

-

Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][15]naphthyridin-2(1H)-one as a Potent, Selective, and Orally Bioavailable mTOR Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(13), 5958–5975. Available from: [Link]

-

Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12137–12147. Available from: [Link]

- (2020). Preparation method of isoquinoline compounds. CN114573569A. Google Patents.

- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1978). Process for the manufacture of pure isoquinoline derivatives. US4126615A. Google Patents.

- (2021). Preparation method of isoquinoline derivative. CN112300073A. Google Patents.

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. Available from: [Link]

-

Hylsová, M., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831–1842. Available from: [Link]

-

Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801–2805. Available from: [Link]

- Bayer Ag. (2002). Process for the Preparation of Trifluoromethyl-Substituted Biphenylcarboxylic Acids and Novel Trichloromethyl. KR20020061111A. Google Patents.

-

Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(23), 7338. Available from: [Link]

-

Veglia, A. S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2533–2548. Available from: [Link]

-

Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. Available from: [Link]

-

Kumar, A., & Singh, R. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 1-10. Available from: [Link]

-

Fritzson, I., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 543–554. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Available from: [Link]

-

El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 729. Available from: [Link]

Sources

- 1. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 2. KR20020061111A - Process for the Preparation of Trifluoromethyl-Substituted Biphenylcarboxylic Acids and Novel Trichloromethyl- and Trifluoromethyl-Substituted Biphenylcarbonitriles - Google Patents [patents.google.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112209876B - Preparation method of 3-trifluoromethyl isoquinolinone derivative - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Monograph: 8-Trifluoromethylisoquinoline-4-Carboxylic Acid

Executive Summary

The compound 8-trifluoromethylisoquinoline-4-carboxylic acid represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. It combines the privileged isoquinoline core—found in numerous alkaloids and kinase inhibitors—with two critical pharmacophores: a C8-trifluoromethyl (

This guide analyzes the molecule’s physicochemical profile, synthetic accessibility, and utility in drug discovery.[1] The C8-

Physicochemical Profile & Data

The following data is derived from stoichiometric calculation and chemoinformatic prediction models standard in the pharmaceutical industry.

Table 1: Molecular & Physical Properties

| Property | Value | Notes |

| IUPAC Name | 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid | |

| Molecular Formula | ||

| Molecular Weight | 241.17 g/mol | Monoisotopic Mass: 241.035 |

| Physical State | Solid (Predicted) | Likely off-white to pale yellow powder |

| LogP (Predicted) | 2.8 – 3.2 | |

| pKa (COOH) | ~3.5 – 4.0 | Acidic; forms salts with bases |

| pKa (Isoquinoline N) | ~2.5 – 3.0 | Electron-withdrawing |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | Ring N, Carboxyl O, Fluorines |

| Rotatable Bonds | 1 | C4-COOH bond |

Structural Analysis & Pharmacochemistry

The Fluorine Effect (C8-Position)

The introduction of a trifluoromethyl group at the C8 position is not merely structural decoration; it is a functional tactic in lead optimization:

-

Metabolic Blockade: The C8 position of isoquinolines is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The

group sterically and electronically blocks this "soft spot," extending the molecule's half-life ( -

Electronic Modulation: The strong electron-withdrawing nature (

) of the

The Carboxyl Handle (C4-Position)

The carboxylic acid at C4 is the primary vector for chemical expansion. In drug discovery, this moiety is rarely the endpoint; rather, it is the "warhead connector." It allows for:

-

Amide Coupling: Reaction with amines to form stable amide bonds (e.g., recruiting solubilizing groups or specific binding motifs).

-

Bioisosteric Replacement: Conversion to tetrazoles or oxadiazoles to improve oral bioavailability.

Diagram 1: Structural Pharmacophore Map

Caption: Pharmacophore decomposition showing the functional impact of C8-CF3 and C4-COOH substitutions on the isoquinoline core.

Synthetic Methodologies

Direct synthesis of highly substituted isoquinolines requires robust strategies. Two primary routes are recommended based on scalability and regiocontrol.

Route A: Palladium-Catalyzed Carbonylation (Recommended)

This route is preferred for its reliability. It constructs the carboxylic acid from a pre-existing halogenated isoquinoline.

-

Starting Material: 8-(trifluoromethyl)isoquinoline (commercially available or synthesized via Pomeranz-Fritsch cyclization of 2-(trifluoromethyl)benzaldehyde).

-

Bromination: Electrophilic bromination occurs preferentially at the C4 position of the isoquinoline ring.

-

Carbonylation: Pd-catalyzed insertion of CO gas (or a CO surrogate like molybdenum hexacarbonyl) converts the bromide to the ester/acid.

Route B: Cyclization via Ugi-4CR / Heck Cascade

For high-throughput library generation, a multicomponent reaction (MCR) approach can be utilized, assembling the ring and functional groups simultaneously.

Detailed Protocol: Route A (Carbonylation)

Step 1: Bromination

-

Reagents: 8-(trifluoromethyl)isoquinoline (1.0 eq), Bromine (

) or NBS (1.1 eq), -

Conditions: Reflux in concentrated

or -

Mechanism: The protonated isoquinoline directs electrophilic attack to the C4 position (beta to the nitrogen).

-

Workup: Neutralize with

, extract with DCM.

Step 2: Pd-Catalyzed Hydroxycarbonylation

-

Reagents: 4-Bromo-8-(trifluoromethyl)isoquinoline (1.0 eq),

(5 mol%), Xantphos (10 mol%), -

Solvent: DMF/Water (10:1).

-

CO Source: Carbon Monoxide balloon (1 atm) or

(solid source). -

Temperature: 80–100°C for 12 hours.

-

Workup: Acidify aqueous layer to pH 3-4 to precipitate the carboxylic acid product. Filtration yields the crude solid.

Diagram 2: Synthetic Workflow (Route A)

Caption: Step-wise synthetic pathway utilizing C4-selective bromination followed by Palladium-catalyzed hydroxycarbonylation.

Applications in Drug Discovery[1][4][5][6]

Kinase Inhibition

Isoquinolines are foundational in kinase inhibitor design (e.g., Fasudil for Rho-kinase). The 8-CF3-isoquinoline-4-COOH scaffold is particularly relevant for:

-

ATP-Binding Pocket Type I Inhibitors: The isoquinoline nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., PKA, ROCK).

-

Selectivity Filters: The bulky 8-

group can exploit hydrophobic pockets (gatekeeper residues) unique to specific kinase isoforms, improving selectivity over homologous enzymes.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 241 Da, this molecule is an ideal "fragment."

-

Ligand Efficiency (LE): High.

-

Growth Vector: The carboxylic acid allows rapid library expansion via amide synthesis to probe adjacent binding sub-pockets.

References

-

Mechanistic Insight into Isoquinoline Synthesis: Title: "Isoquinolone-4-carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction." Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

The "Fluorine Effect" in Medicinal Chemistry: Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[1][2] Source: National Institutes of Health (PMC). URL:[Link]

-

General Synthesis of 4-Carboxy Isoquinolines: Title: "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Source: Revues Scientifiques Marocaines. URL:[Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Trifluoromethylated Isoquinoline Carboxylic Acids

An In-Depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The incorporation of a carboxylic acid moiety at the 4-position and a trifluoromethyl (-CF3) group at the 8-position creates a molecule of significant interest for drug discovery and development. The carboxylic acid group can serve as a critical pharmacophore for receptor binding or as a handle for further derivatization.

The trifluoromethyl group is a key substituent in modern drug design, valued for its ability to enhance crucial molecular properties.[3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[3][4] Consequently, this compound represents a valuable building block for creating novel therapeutics, particularly in areas like oncology and neuroscience.[5][6]

This guide provides a comprehensive, research-level overview of a proposed synthetic route to this target molecule. As a direct, one-pot synthesis is not prominently described in the literature, we present a robust, multi-step strategy based on well-established and reliable chemical transformations. This approach emphasizes the construction of the core heterocyclic system followed by late-stage functionalization, a common and versatile strategy in complex molecule synthesis.

Overall Synthetic Strategy

The proposed synthesis follows a logical three-part sequence, beginning with the construction of the core isoquinoline ring system, followed by activation and functionalization at the C4 position, and concluding with the conversion to the target carboxylic acid.

Figure 1: Proposed multi-step synthetic route to the target compound.

Part 1: Synthesis of the 8-(Trifluoromethyl)isoquinoline Core via Pomeranz-Fritsch Reaction

Scientific Principle & Rationale

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing the isoquinoline nucleus.[7][8] The reaction proceeds in two key stages: first, the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base intermediate (a benzalaminoacetal). Second, this intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by elimination of alcohol, to yield the aromatic isoquinoline ring system.[9][10]

The choice of concentrated sulfuric acid as the catalyst is critical; it facilitates both the cyclization and the subsequent dehydration steps required to form the aromatic product.[7] This method is particularly suitable for our purpose as it allows for the direct construction of the isoquinoline core from commercially available starting materials.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

Application Notes and Protocols for the Coupling of 8-Trifluoromethylisoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed protocols and mechanistic insights for the effective coupling of 8-trifluoromethylisoquinoline-4-carboxylic acid with primary and secondary amines to form the corresponding carboxamides. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom within the isoquinoline scaffold presents unique challenges to amide bond formation. This document outlines two robust, field-proven protocols utilizing HATU/DIPEA and EDC/HOBt as coupling agents, respectively. The causality behind experimental choices, troubleshooting strategies, and methods for product characterization are discussed in detail to ensure reliable and reproducible results in a research and drug development setting.

Introduction: The Significance of the 8-Trifluoromethylisoquinoline Scaffold

The isoquinoline core is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable substituent in medicinal chemistry.[1] Consequently, 8-trifluoromethylisoquinoline-4-carboxamides are of considerable interest as potential therapeutic agents. The successful and efficient synthesis of these amide derivatives is a critical step in the drug discovery pipeline.

The primary challenge in the amide coupling of 8-trifluoromethylisoquinoline-4-carboxylic acid lies in the reduced nucleophilicity of the carboxylate and the potential for steric hindrance. The electron-withdrawing nature of the trifluoromethyl group deactivates the carboxylic acid, making it less susceptible to activation by coupling reagents. Therefore, the choice of coupling agents and reaction conditions is paramount to achieving high yields and purity.

Physicochemical Properties and Handling

While specific experimental data for 8-trifluoromethylisoquinoline-4-carboxylic acid is not extensively available in the public domain, we can infer its properties from structurally related compounds such as various trifluoromethyl- and fluoro-substituted quinoline carboxylic acids.[2][3][4][5]

| Property | Inferred Characteristics | Handling and Storage Recommendations |

| Appearance | Likely a solid at room temperature. | Store in a tightly sealed container in a cool, dry place. |

| Solubility | Expected to have limited solubility in non-polar organic solvents and water. Polar aprotic solvents like DMF, DMSO, and NMP are likely suitable for reactions. | Sonication may be required to aid dissolution in reaction solvents. |

| pKa | The trifluoromethyl group will lower the pKa of the carboxylic acid, making it more acidic than its non-substituted counterpart. | The increased acidity facilitates deprotonation by a suitable base to form the carboxylate anion, which is the active nucleophile in the initial step of the coupling reaction. |

| Reactivity | The electron-deficient nature of the aromatic ring system makes the carboxylic acid less reactive towards activation. | Requires potent coupling reagents and potentially elevated temperatures to drive the reaction to completion. |

Recommended Coupling Protocols

The following protocols are designed to address the challenges associated with the coupling of electron-deficient heteroaromatic carboxylic acids.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for challenging couplings, including those involving sterically hindered amines or electron-deficient carboxylic acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency and low rate of racemization.[6]

Experimental Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

To a solution of 8-trifluoromethylisoquinoline-4-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N2 or Ar), add the desired amine (1.0-1.2 eq.).

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1-1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the carboxylic acid by DIPEA to form a carboxylate anion. This anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt. Subsequent attack by the OAt anion displaces tetramethylurea, forming an OAt-active ester. The amine then attacks this active ester to yield the final amide product. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding with the incoming amine, accelerating the reaction rate.[6][7][8]

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an activating agent, HOBt (1-Hydroxybenzotriazole). This combination is effective for a wide range of substrates and the byproducts are generally easy to remove during workup.

Experimental Workflow:

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Methodology:

-

Dissolve 8-trifluoromethylisoquinoline-4-carboxylic acid (1.0 eq.) and HOBt (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M) under an inert atmosphere.

-

Add the amine (1.0-1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2-1.5 eq.) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and, if necessary, adjust the pH to basic with saturated sodium bicarbonate solution.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mechanistic Rationale:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an undesirable N-acyl migration to form a stable N-acylurea byproduct. HOBt acts as a trap for the O-acylisourea, reacting with it to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the desired amide with minimal side reactions.[9][10] The byproduct, a water-soluble urea, is easily removed during the aqueous workup.[11]

Product Characterization

The successful synthesis of the desired 8-trifluoromethylisoquinoline-4-carboxamide should be confirmed by a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the product. The presence of the trifluoromethyl group will result in characteristic signals in the ¹⁹F NMR spectrum and coupling patterns in the ¹H and ¹³C NMR spectra.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive coupling reagent- Poorly soluble starting materials- Sterically hindered amine- Insufficient base | - Use fresh coupling reagents.- Try a different solvent (e.g., NMP, DMSO) or sonicate to aid dissolution.- Increase the reaction temperature (e.g., to 40-60 °C).- Increase the equivalents of the coupling reagent and/or base. |

| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate is not being efficiently trapped by HOBt. | - Ensure HOBt is added before or concurrently with EDC.- Consider using an alternative additive like HOAt, which is often more effective at preventing this side reaction. |

| Difficulty in purification | Byproducts from the coupling reagents (e.g., tetramethylurea, dicyclohexylurea if DCC were used) are co-eluting with the product. | - For EDC reactions, ensure a thorough aqueous workup to remove the water-soluble urea byproduct.- For HATU reactions, multiple washes with dilute acid and base can help remove impurities. |

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the synthesis of 8-trifluoromethylisoquinoline-4-carboxamides. The choice between the HATU and EDC/HOBt methods will depend on the specific amine substrate, cost considerations, and the desired scale of the reaction. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these critical coupling reactions in their drug discovery and development endeavors.

References

-

HATU coupling | . (2023, January 1). Retrieved from [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

-

HATU - Wikipedia. (n.d.). Retrieved from [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 - PubChem. (n.d.). Retrieved from [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

-

Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies Abstract A series of - SSRN. (n.d.). Retrieved from [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. (2025, November 26). Retrieved from [Link]

-

8-fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 215801-73-3 | 8-Fluoroquinoline-4-carboxylic acid - AiFChem [aifchem.com]

- 4. PubChemLite - 8-fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid (C11H8FNO3) [pubchemlite.lcsb.uni.lu]

- 5. 590371-53-2|4-(Trifluoromethyl)quinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Amide Bond Formation Strategies for Isoquinoline-4-Carboxylic Acids

Abstract & Strategic Importance

Isoquinoline-4-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as the scaffold for Rho-kinase (ROCK) inhibitors (e.g., Ripasudil, Netarsudil analogs) and various antiviral agents. However, deriving amides at the C4 position presents distinct synthetic challenges compared to standard benzoic acids.

The Core Challenges:

-

Solubility: The planar, zwitterionic nature of the isoquinoline core often leads to poor solubility in standard organic solvents (DCM, EtOAc), necessitating polar aprotic media (DMF, NMP).

-

Electronic Deactivation: The electron-deficient pyridine ring reduces the basicity of the carboxylate, making initial activation slower with standard carbodiimides.

-

Peri-Interaction: Protons at C3 and C5 exert steric pressure on the C4-carbonyl, impeding the approach of bulky nucleophiles.

This guide provides three validated protocols ranging from standard discovery-scale synthesis to process-friendly methodologies, ensuring high fidelity in amide bond formation.

Critical Reagent Selection Matrix

The following decision matrix allows for rapid selection of the optimal coupling strategy based on substrate properties.

| Parameter | Protocol A: HATU/DIEA | Protocol B: Acid Chloride | Protocol C: T3P (Green) |

| Primary Use Case | Discovery Chemistry (mg to g scale) | Weak Nucleophiles (Anilines) & Scale-up | Process Chemistry & Easy Workup |

| Amine Reactivity | Good for aliphatic/moderately hindered | Excellent for unreactive/bulky amines | Good for aliphatic amines |

| Solvent Compatibility | DMF, DMAc, NMP | DCM, THF (requires solubility) | EtOAc, DMF, Me-THF |

| Byproduct Removal | Chromatographic purification usually required | Volatile (HCl, CO, CO2) | Water-soluble (Wash only) |

| Cost Efficiency | Low (High reagent cost) | High (Cheap reagents) | Moderate |

Decision Logic & Workflow

The following flowchart illustrates the logical pathway for selecting the appropriate experimental condition.

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on solubility and nucleophile reactivity.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (HATU)

Best for: Discovery phase, library synthesis, and substrates with poor solubility.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At-active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" via the pyridine nitrogen to accelerate the acylation of the amine, overcoming the electronic deactivation of the isoquinoline ring.

Materials:

-

Isoquinoline-4-carboxylic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: In a dry vial, suspend the isoquinoline-4-carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Expert Tip: If the acid does not dissolve, sonicate for 5 minutes. The addition of DIPEA in the next step usually solubilizes the zwitterion.

-

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn clear/yellow.

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

-

Note: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc (10x volume). Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Solubility Warning: If the product precipitates upon adding EtOAc, do not extract. Instead, pour the reaction mixture into ice water, stir for 30 mins, and filter the solid precipitate.

-

Protocol B: The "Sledgehammer" Method (Acid Chloride)

Best for: Electron-deficient anilines, sterically hindered amines, and scale-up >10g.

Mechanism: Conversion to the acid chloride creates a highly electrophilic species that overcomes the weak nucleophilicity of anilines. Oxalyl chloride is preferred over thionyl chloride for milder conditions and cleaner byproducts.[2]

Materials:

-

Isoquinoline-4-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Catalytic DMF (2–3 drops)

-

DCM (Dichloromethane) or THF (if solubility is an issue)

-

Base: Pyridine or Et₃N (for the coupling step)

Procedure:

-

Activation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen. Add catalytic DMF (critical for Vilsmeier-Haack type activation).

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

-

Observation: The suspension should become a clear solution.

-

-

Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C. Warm to RT and stir.

-

Workup: Quench with water. Extract with DCM/MeOH (9:1) if the product is polar.[3]

Figure 2: Activation pathway via Oxalyl Chloride/DMF.

Protocol C: The "Green" Process Method (T3P)

Best for: Avoiding column chromatography and minimizing epimerization (if chiral centers exist).

Mechanism: T3P (Propylphosphonic Anhydride) acts as a cyclic anhydride.[4] It activates the acid in a solvent cage, releasing only water-soluble phosphate byproducts.

Materials:

-

Isoquinoline-4-carboxylic acid (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (add minimal DMF if solubility is poor).

Procedure:

-

Mix: Combine acid, amine (1.1 equiv), and base (4.0 equiv) in EtOAc.

-

Addition: Add T3P solution dropwise at 0°C.

-

Reaction: Stir at RT. T3P kinetics are slower; this may require 12–24 hours or heating to 60°C.

-

Workup (The Advantage): Wash the organic layer with water, 1M NaOH (to remove excess T3P as phosphonic acid), and 1M HCl. Evaporate solvent.[2] The product is often pure enough without chromatography.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (HATU) | Steric hindrance or poor solubility. | Switch to Protocol B (Acid Chloride) or heat HATU reaction to 50°C. Ensure DMF is dry. |

| Product stuck in Aqueous Phase | Isoquinoline nitrogen is protonated. | Adjust pH to ~8-9 during workup to ensure the isoquinoline is neutral before extraction. Use DCM:IPA (3:1) for extraction.[3] |

| Precipitate during reaction | Product insolubility (Common).[5] | Do not filter immediately. Analyze the solid.[6] It is likely the pure product. Wash with water and ether. |

| Starting Material Remains (Acid Cl) | Incomplete activation. | Ensure catalytic DMF is fresh. If using DCM and SM is insoluble, switch to THF or add a co-solvent. |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Patterson, J. et al. (2011). Optimization of T3P for Solid-Phase and Solution-Phase Peptide Synthesis. Journal of Organic Chemistry.

-

Sigma-Aldrich (Merck). Propylphosphonic Anhydride (T3P)

-

Common Organic Chemistry.

Sources

Application Notes and Protocols for the Pd-Catalyzed Cross-Coupling of 8-Bromo-Isoquinoline-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinoline-4-Carboxylic Acid Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Specifically, derivatives of isoquinoline-4-carboxylic acid are of significant interest due to their diverse biological activities, including potential applications as antitumor, antiviral, and receptor-antagonistic agents. The ability to functionalize the isoquinoline core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] For a substrate like 8-bromo-isoquinoline-4-carboxylic acid, these reactions provide a powerful and modular approach to introduce a wide array of substituents at the C-8 position, thereby accessing novel chemical space for drug discovery programs.

This comprehensive guide provides detailed application notes and field-proven protocols for the three major classes of Pd-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to 8-bromo-isoquinoline-4-carboxylic acid. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents and conditions, empowering researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[1][2][4] Understanding this fundamental mechanism is crucial for optimizing reaction conditions and diagnosing potential issues.

The General Catalytic Cycle

The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-isoquinoline-4-carboxylic acid, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

-

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Copper Acetylide Formation/Transmetalation (for Sonogashira): The coupling partner (e.g., an organoboron compound, an amine, or a terminal alkyne) delivers its organic fragment to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][4]

The efficiency and success of this cycle are highly dependent on the choice of ligands, base, solvent, and temperature, all of which will be discussed in the context of each specific protocol.

Caption: General Catalytic Cycle for Pd Cross-Coupling.

PART 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[3][5] This reaction is an excellent choice for synthesizing 8-aryl- or 8-vinyl-isoquinoline-4-carboxylic acids.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine ligand is typically employed. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is commonly used. For a substrate containing a carboxylic acid, it is imperative to use at least one extra equivalent of base to deprotonate the acidic proton, forming a carboxylate salt. This can influence the solubility of the substrate, which must be considered when choosing a solvent system.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent can impact the solubility of the substrate and the catalyst complex.

Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)-isoquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the Suzuki coupling of bromo-quinolines and serves as a robust starting point.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 8-Bromo-isoquinoline-4-carboxylic acid | 266.07 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Water (degassed) | - | 2 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-isoquinoline-4-carboxylic acid (266 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid product, making it less water-soluble.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 8-(4-methoxyphenyl)-isoquinoline-4-carboxylic acid.

Caption: Workflow for Suzuki-Miyaura Coupling.

PART 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[2][6][7] This reaction is indispensable for introducing primary or secondary amine functionalities at the C-8 position of the isoquinoline core, which is a common strategy in the development of pharmacologically active compounds.

Causality Behind Experimental Choices

-

Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, BrettPhos, and RuPhos are often essential for achieving high catalytic activity, particularly with less reactive aryl bromides.[8] They promote both the oxidative addition and the crucial C-N reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can be critical and is often dependent on the pKa of the amine and the functional group tolerance of the substrates.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the catalyst complex and substrates.

Detailed Protocol: Synthesis of 8-(phenylamino)isoquinoline-4-carboxylic acid

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 8-Bromo-isoquinoline-4-carboxylic acid | 266.07 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |

| XPhos | 476.65 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 2.5 |

| Toluene (anhydrous) | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup (Glovebox): In an inert atmosphere glovebox, add NaOtBu (240 mg, 2.5 mmol) to an oven-dried Schlenk tube.

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial inside the glovebox, stir Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) in 2 mL of toluene for 10 minutes to form the active catalyst complex.

-

Reactant Addition: To the Schlenk tube containing the base, add 8-bromo-isoquinoline-4-carboxylic acid (266 mg, 1.0 mmol). Add the pre-formed catalyst solution, followed by aniline (110 µL, 1.2 mmol) and the remaining toluene (8 mL).

-

Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir for 18-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Add 10 mL of water and adjust the pH to ~3-4 with 1M HCl.

-

Extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 8-(phenylamino)isoquinoline-4-carboxylic acid.

PART 4: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a highly reliable method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[9][10] These motifs are valuable in drug discovery as they can act as rigid linkers, participate in further transformations (e.g., click chemistry), or serve as precursors to other functional groups.

Causality Behind Experimental Choices

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[9][10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves two purposes: it deprotonates the terminal alkyne and also acts as a scavenger for the HBr generated during the reaction.

-

Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF. Anhydrous and anaerobic conditions are typically required to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Protocol: Synthesis of 8-(phenylethynyl)isoquinoline-4-carboxylic acid

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 8-Bromo-isoquinoline-4-carboxylic acid | 266.07 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 10 mL | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add 8-bromo-isoquinoline-4-carboxylic acid (266 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add triethylamine (10 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

-

Reaction: Stir the mixture at 60-70 °C for 6-12 hours. The reaction mixture will typically become a thick slurry.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

-

Redissolve the residue in a mixture of ethyl acetate (50 mL) and water (20 mL).

-

Adjust the pH to ~3-4 with 1M HCl.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-(phenylethynyl)isoquinoline-4-carboxylic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity Control in Isoquinoline Trifluoromethylation

Welcome to the Technical Support Center for isoquinoline trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective trifluoromethylation of isoquinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of isoquinoline-based compounds, making precise control over its placement crucial for drug discovery.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for trifluoromethylation on the isoquinoline core, and why is regioselectivity a challenge?

A1: The two most common sites for trifluoromethylation on the isoquinoline ring are the C1 and C3 positions.[1] The inherent electronic properties of the isoquinoline nucleus make both positions susceptible to attack, presenting a significant challenge in achieving high regioselectivity. The C1 position is electronically deficient and susceptible to nucleophilic attack or radical addition, while the C3 position's reactivity can be influenced by various factors. The challenge lies in directing the trifluoromethylating agent to the desired position while minimizing the formation of the other regioisomer.

Q2: What are the key factors that control the regioselectivity (C1 vs. C3) in isoquinoline trifluoromethylation?

A2: The regiochemical outcome of isoquinoline trifluoromethylation is a delicate balance of several factors:

-

Trifluoromethylating Reagent: The nature of the CF3 source, whether it generates a radical (•CF3), electrophilic ("CF3+"), or nucleophilic ("CF3-") species, plays a pivotal role. Reagents like Togni's reagent and Umemoto's reagents are common sources of electrophilic and radical trifluoromethyl groups.[2][3]

-